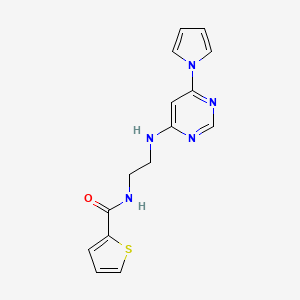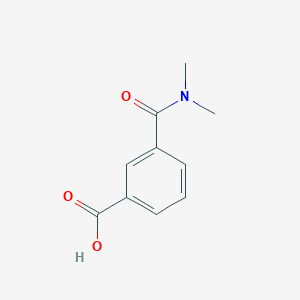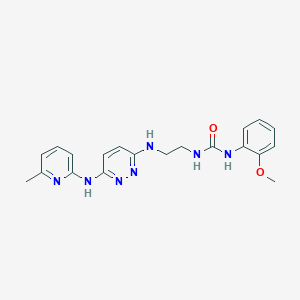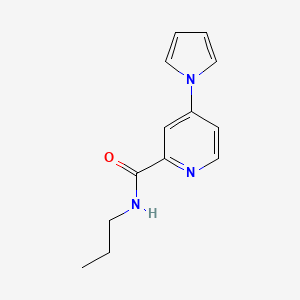
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a thiophene ring (a five-membered aromatic ring with one sulfur atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings, followed by various functionalization reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a pyrrole ring, a pyrimidine ring, and a thiophene ring . The exact arrangement of these rings and any substituents would depend on the specific synthesis pathway used .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and any functional groups attached to them. For example, the pyrrole and pyrimidine rings might participate in electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]pyridine Derivatives : Utilizing 3-amino-4-cyano-2-thiophenecarboxamides as synthons, researchers successfully prepared thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine derivatives. These compounds are relevant for their potential in pharmaceutical development (El-Meligie et al., 2020).
Heterocyclic Synthesis with Thiophene-2-Carboxamide : Thiophene-2-carboxamide, a compound structurally related to N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide, was used to synthesize pyrimidinone derivatives with potential applications as antibiotics and antibacterial drugs (Ahmed, 2007).
Creation of Thiazolo[5,4-d]pyrimidines : Researchers synthesized thiazolo[5,4-d]pyrimidines with potential molluscicidal properties, which could be relevant in controlling pests in agriculture (El-bayouki & Basyouni, 1988).
Biological and Pharmaceutical Research
Novel Pyrimidine and Thiophene Derivatives as Antitumor and Antibacterial Agents : Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives showed promising results as potent antitumor and antibacterial agents. This indicates the potential of structurally similar compounds in cancer and infection control (Hafez et al., 2017).
N-Glycosyl-thiophene-2-carboxamides in Cellular Growth : N-glycosyl-thiophene-2-carboxamides, including related compounds, have been investigated for their effects on DNA synthesis in endothelial cells and synoviocytes. This research opens the door for potential applications in cellular regulation and possibly in therapeutic contexts (Rawe et al., 2006).
Chemical Properties and Reactions
- Investigation of Cellular Permeability : Studies on the cellular permeability of chemicals structurally similar to this compound have been conducted, providing insights into how such compounds interact with and penetrate cell membranes. This is crucial for drug design and delivery systems (Liu & Kodadek, 2009).
Zukünftige Richtungen
Wirkmechanismus
Result of Action
The molecular and cellular effects of GSK J4’s action are largely dependent on the specific context in which it is used. For instance, in the context of anti-fibrotic activity, compounds similar to GSK J4 have been found to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro
Eigenschaften
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-15(12-4-3-9-22-12)17-6-5-16-13-10-14(19-11-18-13)20-7-1-2-8-20/h1-4,7-11H,5-6H2,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHSOPSFUIAVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)
![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)


![2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2847130.png)

![N-(furan-2-ylmethyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)


